3-(Hydroxymethyl)-2-benzothiazolinone
Overview
Description
The compound 3-(Hydroxymethyl)-2-benzothiazolinone is a derivative of the benzothiazole ring system, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The presence of the hydroxymethyl group at the 3-position indicates potential reactivity and the possibility for further chemical modifications. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the formation of C-C and C-N bonds. For instance, a novel synthesis of benzothiazol-2-ylamino derivatives was reported using a one-pot strategy involving the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole, and aromatic aldehydes in water, highlighting the use of water as an environmentally friendly solvent . Another study described the synthesis of 3-methyl-2-benzothiazolinone hydrazone derivatives through condensation with aldehydes, followed by cyclization or condensation with various reagents to yield a range of heterocyclic compounds .
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of benzothiazole derivatives. For example, the crystal and molecular structure of certain styrylpyrazoles with a benzothiazole moiety was elucidated, revealing the impact of substituents on crystal packing and the presence of intramolecular hydrogen bonds . Similarly, the molecular structure of a methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate was determined, providing insights into bond lengths and angles, as well as steric interactions within the benzothiazole unit .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including halogenation, which can lead to the synthesis of new ring systems . The use of the benzothiazole ring as an "on-off" type of leaving group has been developed for the preparation of ketones and carboxylic acid derivatives, demonstrating the versatility of the benzothiazole moiety in synthetic applications . Additionally, the reaction of 2-benzothiazolinethione with ethylene oxide resulted in N-hydroxyethylation and thiono-oxo replacement, showcasing the reactivity of the thione moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating substituents can affect the photophysical properties, as seen in the case of 2-(2'-hydroxyphenyl)benzothiazole derivatives, where the introduction of a trifluoromethyl group facilitated deprotonation and resulted in triple fluorescence, which is significant for white-light emission applications . The hydrolysis and photolysis of a quinol ester with a benzothiazol-2-yl substituent were studied, revealing the generation of an oxenium ion intermediate and the effects of the substituent on the rate of ionization .
Scientific Research Applications
Synthesis and Chemical Reactions
3-(Hydroxymethyl)-2-benzothiazolinone is used in the synthesis of various chemical compounds. D'Amico and Bollinger (1989) detailed its use in creating 3-(substituted-aminomethyl)-2-benzothiazolinone and related compounds by reacting with formaldehyde and different amines or anilines (D'Amico & Bollinger, 1989). This showcases its versatility in chemical synthesis.
Thermochemical Studies
Ana L. R. Silva et al. (2014) conducted experimental and computational thermochemical studies on 2-benzothiazolinone, a related compound, for understanding its standard molar energy of combustion and enthalpy of formation (Silva, Morais, & Silva, 2014). These studies are crucial for understanding the energetic properties of these compounds.
Photophysical Properties
Kai Li et al. (2018) designed and synthesized a benzothiazole-based aggregation-induced emission luminogen (AIEgen) with properties such as excited-state intramolecular proton transfer (ESIPT) and restricted intramolecular rotation (RIR), demonstrating potential in physiological pH sensing (Li et al., 2018). These findings highlight the utility of benzothiazolinone derivatives in developing sensitive biosensors.
Corrosion Inhibition
Zhiyong Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect against steel in acidic solutions (Hu et al., 2016). Their work provides insights into the use of these compounds as potential corrosion inhibitors, an important application in material science.
Photovoltaic Efficiency
Y. Mary et al. (2020) synthesized bioactive benzothiazolinone acetamide analogs and analyzed their potential as photosensitizers in dye-sensitized solar cells (DSSCs). Their research included spectroscopic studies and quantum mechanical calculations, demonstrating the compounds' light-harvesting efficiency and potential in solar energy applications (Mary et al., 2020).
properties
IUPAC Name |
3-(hydroxymethyl)-1,3-benzothiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c10-5-9-6-3-1-2-4-7(6)12-8(9)11/h1-4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEJJONTBKAEKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369997 | |
Record name | 3-(Hydroxymethyl)-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72679-97-1 | |
Record name | 3-(Hydroxymethyl)-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-(Hydroxymethyl)-2-benzothiazolinone in the synthesis of substituted benzothiazolinones?
A1: this compound serves as a crucial starting material for synthesizing a variety of 3-substituted-2-benzothiazolinone derivatives. [] The research demonstrates its utility in Mannich-type reactions. For example, reacting this compound with formaldehyde and various amines produces 3-(substituted-aminomethyl)-2-benzothiazolinone compounds. [] This highlights the compound's versatility in constructing diverse benzothiazolinone derivatives for potential biological and chemical applications.
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